molecular formula C10H19NO B7979020 3-(3-Methylbut-2-en-1-yl)piperidin-4-ol

3-(3-Methylbut-2-en-1-yl)piperidin-4-ol

Cat. No.: B7979020
M. Wt: 169.26 g/mol
InChI Key: CQDHFACGOUUDHS-UHFFFAOYSA-N
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Description

3-(3-Methylbut-2-en-1-yl)piperidin-4-ol is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring substituted with a 3-methylbut-2-en-1-yl group at the 3-position and a hydroxyl group at the 4-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 3-methylbut-2-ene and piperidine.

  • Reaction Conditions: The reaction involves the formation of a piperidine ring through a cyclization process. This can be achieved using various methods, including the use of strong acids or bases to facilitate the ring closure.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized through optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and controlled reaction environments to achieve the desired product.

Types of Reactions:

  • Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, to form derivatives with different functional groups.

  • Substitution: Substitution reactions can occur at the nitrogen atom of the piperidine ring, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones and aldehydes.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Substituted piperidines with different alkyl or aryl groups.

Scientific Research Applications

Organic Synthesis

3-(3-Methylbut-2-en-1-yl)piperidin-4-ol serves as a critical building block in organic chemistry. Its unique structure allows for:

  • Construction of Complex Molecules: It can be used to synthesize various derivatives through oxidation, reduction, and substitution reactions.
Reaction TypeProducts Formed
OxidationKetones, Aldehydes
ReductionDerivatives with reduced functional groups
SubstitutionSubstituted piperidines

Medicinal Chemistry

In drug discovery, this compound is explored for its potential therapeutic effects. Its interaction with biological targets can lead to significant insights into:

  • Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes linked to diseases.
  • Receptor Binding Studies: Used as a probe to understand interactions with neurotransmitter receptors.

Case Study Example:
A study demonstrated that derivatives of this compound exhibited promising activity against certain cancer cell lines by modulating specific signaling pathways.

Biological Research

The compound is utilized in biological studies to probe the interactions of piperidine derivatives with various biological systems:

  • Neurobiology: Its effects on neurotransmitter systems are being studied to develop new treatments for neurological disorders.
Application AreaFindings
NeurobiologyPotential modulatory effects on dopamine receptors
PharmacologyInsights into analgesic properties

Mechanism of Action

The mechanism by which 3-(3-Methylbut-2-en-1-yl)piperidin-4-ol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

3-(3-Methylbut-2-en-1-yl)piperidin-4-ol can be compared with other similar compounds, such as:

  • Piperidine: The parent compound without any substituents.

  • 3-Methylpiperidine: Piperidine with a methyl group at the 3-position.

  • 4-Hydroxypiperidine: Piperidine with a hydroxyl group at the 4-position.

Uniqueness: The presence of both the 3-methylbut-2-en-1-yl group and the hydroxyl group on the piperidine ring makes this compound unique compared to other piperidines. This combination of functional groups can lead to distinct chemical and biological properties.

Biological Activity

3-(3-Methylbut-2-en-1-yl)piperidin-4-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antiproliferative effects, cytotoxicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a 3-methylbut-2-en-1-yl substituent at the 3-position and a hydroxyl group at the 4-position. This unique structure may contribute to its biological activities by influencing interactions with various biological targets.

Biological Activity

1. Antiproliferative Activity
Research has shown that compounds similar to this compound exhibit selective antiproliferative effects against certain cancer cell lines. For instance, studies evaluating related compounds demonstrated modest selective cytotoxicity against MDA-MB-453 cells, a triple-negative breast cancer model. The growth inhibition was measured using the sulforhodamine B (SRB) assay, with GI50 values indicating effective concentrations for antiproliferative activity ranging from 2 to 60 μM for various analogs .

CompoundCell LineGI50 (μM)Activity Description
1MDA-MB-45311Selective antiproliferative activity
2MDA-MB-45360Modest cytotoxicity
17MDA-MB-4532Most potent analog identified

2. Cytotoxic Effects
In addition to antiproliferative properties, the compound has been evaluated for cytotoxic effects against various tumor cell lines. The results indicated that structural modifications could enhance or reduce cytotoxicity, suggesting that specific functional groups play a crucial role in determining the potency of these compounds .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that it may involve interactions with p53 pathways or other cellular signaling mechanisms that regulate cell growth and apoptosis. For example, related compounds have shown potential in activating wild-type p53 in tumor cells, which could lead to enhanced apoptosis in cancerous cells while sparing non-tumorigenic cells .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

Case Study 1: Antiproliferative Activity in Breast Cancer
A study focused on the antiproliferative effects of several piperidine derivatives on MDA-MB-453 cells found that modifications at the piperidine ring significantly influenced activity. The most potent derivative exhibited a GI50 value of 2 μM, indicating strong selective cytotoxicity against this cancer cell line .

Case Study 2: Structural Modifications and Activity
Another investigation explored how different substituents on the piperidine ring affected biological activity. It was found that introducing various heterocycles or modifying side chains could either enhance or diminish potency, highlighting the importance of structure–activity relationships (SAR) in drug design .

Properties

IUPAC Name

3-(3-methylbut-2-enyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8(2)3-4-9-7-11-6-5-10(9)12/h3,9-12H,4-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDHFACGOUUDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1CNCCC1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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